molecular formula C12H13BBrNO2 B3293063 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 883898-95-1

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B3293063
CAS No.: 883898-95-1
M. Wt: 293.95 g/mol
InChI Key: SDGBPOPVRGQXCK-UHFFFAOYSA-N
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Description

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an organic compound that features a bromine atom, a benzonitrile group, and a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. This could involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different aryl halides can produce a variety of biaryl compounds .

Scientific Research Applications

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in chemical reactions typically involves the formation of a palladium complex in the case of Suzuki-Miyaura coupling. This complex facilitates the transfer of the boron-containing group to the aryl halide, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

4-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BBrNO2/c1-12(2)7-16-13(17-8-12)11-5-10(14)4-3-9(11)6-15/h3-5H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGBPOPVRGQXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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